molecular formula C29H27N3O3 B243886 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide

Cat. No. B243886
M. Wt: 465.5 g/mol
InChI Key: MJQTWXQHFBGLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-1-naphthamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising results in various biological assays.

Mechanism of Action

The mechanism of action of MNPA is not fully understood; however, it is believed to act as a modulator of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
MNPA has been found to exhibit various biochemical and physiological effects, including the enhancement of cognitive function, the reduction of inflammation, and the inhibition of cancer cell growth. It has also been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MNPA for lab experiments is its high potency and selectivity for its target receptors. However, one of the limitations of MNPA is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on MNPA, including the investigation of its therapeutic potential in other neurological disorders, the optimization of its pharmacokinetic properties, and the development of more efficient synthesis methods. Additionally, further studies are needed to fully elucidate the mechanism of action of MNPA and its potential side effects.

Synthesis Methods

The synthesis of MNPA involves the reaction of 4-(4-methoxybenzoyl)-1-piperazinecarboxylic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two reactants, resulting in the formation of MNPA.

Scientific Research Applications

MNPA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been found to exhibit anti-inflammatory and anti-cancer properties.

properties

Molecular Formula

C29H27N3O3

Molecular Weight

465.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C29H27N3O3/c1-35-25-15-9-22(10-16-25)29(34)32-19-17-31(18-20-32)24-13-11-23(12-14-24)30-28(33)27-8-4-6-21-5-2-3-7-26(21)27/h2-16H,17-20H2,1H3,(H,30,33)

InChI Key

MJQTWXQHFBGLPM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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